Traxoprodil mesylate
Overview
Description
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has been developed by Pfizer and has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .
Molecular Structure Analysis
Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . Its molecular formula is C20H25NO3 . When it forms a mesylate salt, the molecular formula becomes C21H29NO6S .Physical And Chemical Properties Analysis
Traxoprodil has a molecular weight of 327.4 g/mol . When it forms a mesylate salt, the molecular weight increases to 423.5 g/mol .Scientific Research Applications
Metabolism, Distribution, and Excretion
Traxoprodil mesylate has been studied for its metabolic, distribution, and excretion characteristics in animals. In rats and dogs, it undergoes extensive metabolism with species-related differences in the metabolic pathways. Key processes include hydroxylation at the phenylpiperidinol moiety and the hydroxyphenyl ring, as well as O-glucuronidation. The study suggested that traxoprodil's radioactivity is retained more by uveal tissues, kidneys, and liver compared to other tissues (Prakash et al., 2007).
Traumatic Brain Injury Treatment
Traxoprodil has been evaluated as a potential treatment for traumatic brain injury (TBI). A study assessed its efficacy and safety in a randomized, double-blind, placebo-controlled trial involving subjects with severe TBI. The results indicated that traxoprodil-treated subjects showed a more favorable outcome, but definitive efficacy claims for its use in TBI treatment could not be made (Yurkewicz et al., 2005).
Antidepressant Applications
Research has shown that traxoprodil potentiates the activity of various antidepressants in mice, suggesting its potential use in treating depression. The study demonstrated that it enhanced the effects of antidepressants like desipramine, paroxetine, milnacipran, and bupropion in forced swim tests, without increasing locomotor activity (Stasiuk et al., 2016).
Mechanisms in Antidepressant Effects
A 2023 study explored traxoprodil’s antidepressant effects in mice subjected to chronic unpredictable mild stress. It found that traxoprodil administration ameliorated stress-induced alterations, suggesting its antidepressant effects might be related to the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways (Wang et al., 2023).
Oral Bioavailability
A study investigated the oral bioavailability of traxoprodil in cytochrome P450 2D6 metabolizers. It found significant differences in pharmacokinetics between extensive and poor metabolizers, indicating that traxoprodil's oral bioavailability may be influenced by hepatic first-pass CYP2D6 metabolism (Taylor et al., 2006).
Interaction with Other Antidepressants
Traxoprodil has been shown to augment the antidepressant-like activity of agomelatine but not of mianserin or tianeptine in mice. This interaction appeared to be pharmacokinetic in nature, suggesting potential use in combination therapy for depression (Stasiuk et al., 2016).
Improved Cognitive Task Performance
Studies have indicated that traxoprodil may improve performance in cognitive tasks. For instance, it was observed that traxoprodil produces improved task performance in rats under certain test conditions, suggesting its potential utility in enhancing cognitive functions (Higgins et al., 2005).
Seizure Reduction
Traxoprodil was found to decrease pentylenetetrazol-induced seizures in rats. This study supports the role of the NR2B subunit in PTZ-induced seizures and indicates the potential of traxoprodil in seizure management (Naspolini et al., 2012).
Impact on EEG and Auditory Event-Related Potentials
Traxoprodil's effects on quantitative EEG and auditory event-related potentials were compared with those of S-ketamine. This study found that traxoprodil induces an overall decrease in alpha and beta bands, unlike ketamine, which increases gamma power, suggesting its distinct neurophysiological effects (Raith et al., 2020).
Differential Effects on Attention and Impulsive Action
Another study explored traxoprodil's effects on attention and impulsive action, revealing that it can enhance attention and affect impulsive actions in animal models. These findings highlight its potential impact on behavioral flexibility and attention-related disorders (Higgins et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBWUANKVIMZIA-WRRDZZDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172230 | |
Record name | Traxoprodil mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Traxoprodil mesylate | |
CAS RN |
188591-67-5 | |
Record name | Traxoprodil mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAXOPRODIL MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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